N-(3-Quinolin-8-yloxypropyl)but-2-ynamide
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Overview
Description
N-(3-Quinolin-8-yloxypropyl)but-2-ynamide is a compound that features a quinoline moiety linked to a but-2-ynamide group via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Quinolin-8-yloxypropyl)but-2-ynamide typically involves the coupling of a quinoline derivative with a propyl chain bearing a but-2-ynamide group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-Quinolin-8-yloxypropyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ynamide group to an amide.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amides.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-(3-Quinolin-8-yloxypropyl)but-2-ynamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Quinolin-8-yloxypropyl)but-2-ynamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the ynamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and quinoline N-oxides share structural similarities and exhibit similar biological activities.
Uniqueness: N-(3-Quinolin-8-yloxypropyl)but-2-ynamide is unique due to its specific combination of a quinoline moiety with an ynamide group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-6-15(19)17-11-5-12-20-14-9-3-7-13-8-4-10-18-16(13)14/h3-4,7-10H,5,11-12H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZSKNHUSSYGDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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